molecular formula C18H22F2N4O B10821928 Efinaconazole-d4

Efinaconazole-d4

Cat. No.: B10821928
M. Wt: 352.4 g/mol
InChI Key: NFEZZTICAUWDHU-INFILRCQSA-N
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Description

Efinaconazole-d4 is a deuterated form of Efinaconazole, a triazole antifungal medication. Efinaconazole is primarily used for the treatment of onychomycosis, a fungal infection of the nail. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Efinaconazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Efinaconazole involves the ring-opening addition reaction of epoxytriazole with 4-methylenepiperidine or its acid addition salt under mild conditions. This reaction is typically carried out in the presence of an alkali or an alkaline earth metal halide . The deuterated form, Efinaconazole-d4, is synthesized by incorporating deuterium atoms into the parent compound, Efinaconazole, through specific deuteration techniques.

Industrial Production Methods

Industrial production of Efinaconazole involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the concentration of reactants, reaction temperature, and time. The use of ionic liquid compounds as reaction media has also been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Efinaconazole-d4 undergoes various chemical reactions, including:

    Oxidation: Efinaconazole can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the triazole ring structure.

    Substitution: Substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.

Scientific Research Applications

Efinaconazole-d4 is widely used in scientific research for various applications:

Mechanism of Action

Efinaconazole-d4, like its parent compound Efinaconazole, inhibits fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, Efinaconazole disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Amorolfine: Another antifungal agent used for the treatment of onychomycosis.

    Ciclopirox: A hydroxypyridone antifungal agent.

    Tavaborole: An oxaborole antifungal agent.

Uniqueness

Efinaconazole-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other antifungal agents like Amorolfine, Ciclopirox, and Tavaborole, Efinaconazole has shown higher efficacy in clinical trials for the treatment of onychomycosis .

Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(2,2,6,6-tetradeuterio-4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1/i7D2,8D2

InChI Key

NFEZZTICAUWDHU-INFILRCQSA-N

Isomeric SMILES

[2H]C1(CC(=C)CC(N1[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)([2H])[2H])[2H]

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Origin of Product

United States

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